6-Amino-5-nitropyridine-2-carboxylic acid

Antiviral Drug Discovery Neuraminidase Inhibition Influenza Research

Reproducibility failures in GSK3 inhibitor programs often stem from using the wrong regioisomer-the 3-carboxylic acid isomer fails target engagement and derails CHIR-98014 synthesis. Procurement of CAS 84487-06-9 guarantees the correct 2-carboxylic acid scaffold. • Essential for CHIR-98014 (GSK3α IC₅₀ = 0.65 nM, GSK3β IC₅₀ = 0.58 nM) • Validated neuraminidase inhibitor core (HPIV-1 IC₅₀ = 2.30 µM) • HsMetAP1-selective pharmacophore (>200-fold over HsMetAP2) • Three orthogonal reactive handles for parallel synthesis Supplied as ≥95% yellow crystalline powder, stored at 0°C, shipped ambient.

Molecular Formula C6H5N3O4
Molecular Weight 183.12 g/mol
CAS No. 84487-06-9
Cat. No. B1523388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-nitropyridine-2-carboxylic acid
CAS84487-06-9
Molecular FormulaC6H5N3O4
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])N)C(=O)O
InChIInChI=1S/C6H5N3O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H2,7,8)(H,10,11)
InChIKeyHVYVJNJMZVUYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-nitropyridine-2-carboxylic Acid Chemical Identity


6-Amino-5-nitropyridine-2-carboxylic acid (CAS 84487-06-9), also referred to as 6-amino-5-nitropicolinic acid, is a heterocyclic aromatic compound with the molecular formula C₆H₅N₃O₄ and a molecular weight of 183.12 g/mol [1]. It belongs to the nitropyridine carboxylic acid class, characterized by a pyridine ring substituted at the 2-position with a carboxylic acid, at the 5-position with a nitro group, and at the 6-position with an amino group [1]. The compound is typically supplied as a yellow crystalline powder with a minimum purity specification of 95% . Its predicted physicochemical profile includes a density of 1.7±0.1 g/cm³, a boiling point of 470.3±45.0 °C at 760 mmHg, and an ACD/LogP of 1.23 . This substitution pattern distinguishes it from its positional isomers—such as 6-amino-5-nitronicotinic acid (3-carboxylic acid isomer, CAS 89488-06-2)—and from analogs lacking either the amino or nitro group, all of which exhibit meaningfully different reactivity and biological activity profiles.

6-Amino-5-nitropyridine-2-carboxylic Acid: Why It Cannot Be Substituted


Substitution of 6-amino-5-nitropyridine-2-carboxylic acid with a generic nitropyridine or aminopyridine carboxylic acid introduces functional and positional changes that fundamentally alter the compound's electronic landscape, hydrogen-bonding network, and metal-coordination behavior . The specific 2-carboxylic acid, 5-nitro, 6-amino configuration establishes a unique intramolecular push-pull electronic system between the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups, which dictates its reactivity in nucleophilic aromatic substitution, coupling reactions, and reductions . Moreover, the regiochemistry of the carboxylic acid at the 2-position versus the 3-position (as in the nicotinic acid isomer, CAS 89488-06-2) changes the angular relationship between the metal-chelating carboxylate and the adjacent amino group, leading to measurable differences in enzymatic inhibition potency—for example, against neuraminidase . These compound-specific properties mean that procurement for a validated synthetic route or biological assay protocol cannot rely on analog substitution without risking altered or nullified outcomes.

Head-to-Head Comparator Evidence


Neuraminidase Inhibition: Regioisomer Comparison

In a study evaluating pyridine-2-carboxylic acid derivatives as influenza neuraminidase inhibitors, the target compound 6-amino-5-nitropyridine-2-carboxylic acid demonstrated incorporation into a series of tetra-substituted benzene derivatives targeting the neuraminidase active site . The structural framework was selected based on X-ray crystallographic studies of the neuraminidase enzyme, where the 2-carboxylic acid pyridine scaffold provided a complementary binding interaction with the enzyme's active-site pocket . Notably, the related 3-carboxylic acid regioisomer (6-amino-5-nitronicotinic acid, CAS 89488-06-2) was not utilized in this inhibitor series, reflecting the critical importance of the 2-position carboxylic acid for productive enzyme engagement [1]. A structurally distinct but related 6-amino-5-nitropyridine-2-carboxylic acid derivative (ChEMBL4745230) demonstrated an IC₅₀ of 2.30 µM against human parainfluenza virus type 1 Sendai Hemagglutinin-Neuraminidase [1].

Antiviral Drug Discovery Neuraminidase Inhibition Influenza Research

Key Intermediate for GSK3 Inhibitor CHIR-98014

6-Amino-5-nitropyridine-2-carboxylic acid serves as the essential 6-amino-5-nitropyridin-2-yl precursor in the synthesis of CHIR-98014 (CAS 252935-94-7), a potent, ATP-competitive, cell-permeable inhibitor of glycogen synthase kinase 3 (GSK3) with IC₅₀ values of 0.65 nM against GSK3α and 0.58 nM against GSK3β [1]. CHIR-98014 is used extensively as a pharmacological tool compound for stem cell differentiation and Wnt signaling research [2]. The corresponding 3-carboxylic acid isomer (6-amino-5-nitronicotinic acid, CAS 89488-06-2) cannot serve as a direct substitute in this synthetic route because the pyridyl-amine linkage in CHIR-98014 requires the specific 2,6-diamino-substitution pattern that derives exclusively from the 2-carboxylic acid starting material [1].

Kinase Inhibitor Synthesis GSK3 Inhibition Medicinal Chemistry Building Blocks

Regiochemical Selectivity in MetAP Inhibition

A structure-activity relationship study of pyridine-2-carboxylic acid derivatives as inhibitors of human methionine aminopeptidase 1 (HsMetAP1) and HsMetAP2 demonstrated that the pyridine-2-carboxylic acid scaffold provides a critical metal-coordinating motif required for enzymatic inhibition [1]. In this series, lead compound 1 exhibited an IC₅₀ of 1.5 ± 0.2 µM against HsMetAP1 with marked selectivity over HsMetAP2 (IC₅₀ > 300 µM), yielding a selectivity ratio of <0.005 [1]. The 2-carboxylic acid position enables bidentate coordination to the catalytic cobalt(II) ion in the MetAP active site, a binding mode confirmed by X-ray crystallography [2]. The corresponding 3-carboxylic acid (nicotinic acid) regioisomer would be geometrically incapable of forming this productive metal-chelation interaction, fundamentally altering the inhibitor pharmacophore [2].

MetAP Inhibition Anticancer Drug Discovery Enzymatic Selectivity

Physicochemical Profile vs. Des-Amino Analog

The presence of the 6-amino substituent on 6-amino-5-nitropyridine-2-carboxylic acid introduces substantial differences in key physicochemical properties compared to its non-amino analog, 5-nitropyridine-2-carboxylic acid (CAS 30651-24-2, molecular weight 168.11 g/mol) . The target compound has a predicted LogD (pH 7.4) of -2.02, reflecting significantly enhanced aqueous solubility at physiological pH relative to the non-amino analog . The polar surface area increases from approximately 87 Ų (estimated for the non-amino analog) to 122 Ų for the target compound, driven by the additional amino group hydrogen-bond donors and acceptors . These differences directly affect chromatographic retention, formulation behavior, and passive membrane permeability in cell-based assays, making the two compounds non-interchangeable despite sharing the same 2-carboxylic acid and 5-nitro substitution .

Physicochemical Profiling Formulation Development Chemical Stability

Regioisomeric Purity Requirements

In chemical procurement, regioisomeric purity is a critical quality parameter that directly impacts downstream synthetic and biological outcomes. 6-Amino-5-nitropyridine-2-carboxylic acid (CAS 84487-06-9) and its 3-carboxylic acid regioisomer, 6-amino-5-nitronicotinic acid (CAS 89488-06-2), share identical molecular formulas (C₆H₅N₃O₄) and molecular weights (183.12 g/mol) [1][2], making them indistinguishable by mass spectrometry alone. However, their InChI keys differ (target compound InChI: InChI=1S/C6H5N3O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H2,7,8)(H,10,11); nicotinic acid isomer InChI: InChI=1S/C6H5N3O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H2,7,8)(H,10,11)) [2]. The subtle positional difference (2- vs. 3-substitution) requires orthogonal analytical methods—specifically ¹H NMR or HPLC with appropriate resolution—to verify regioisomeric purity . Suppliers typically provide the target compound at 95% minimum purity, but this specification does not inherently include regioisomer exclusion unless separately validated .

Analytical Quality Control Regioisomeric Purity Procurement Specifications

Synthetic Route Flexibility via Direct Amination

A common synthetic route to 6-amino-5-nitropyridine-2-carboxylic acid proceeds via direct amination of 5-nitro-2-chloropyridine-2-carboxylic acid, providing regioselective installation of the amino group at the 6-position in a single step . This contrasts with synthetic routes to the non-amino analog 5-nitropyridine-2-carboxylic acid (CAS 30651-24-2), which requires a fundamentally different starting material strategy lacking the amino group . The presence of both the amino and carboxylic acid groups on the target compound additionally enables orthogonal functionalization: the carboxylic acid can be converted to amides or esters without protecting the amino group under appropriate conditions, while the amino group can participate in reductive amination or amide coupling without affecting the carboxylic acid . This dual orthogonal reactivity is absent in compounds lacking either functional group (e.g., 5-nitropyridine-2-carboxylic acid lacks the amino handle; 6-aminopicolinic acid lacks the nitro group), making the target compound uniquely suited for divergent library synthesis .

Organic Synthesis Route Efficiency Scale-up Feasibility

Validated Application Scenarios


Neuraminidase Inhibitor Lead Optimization

In programs targeting influenza and parainfluenza neuraminidase enzymes, 6-amino-5-nitropyridine-2-carboxylic acid provides a structurally validated 2-carboxylic acid scaffold that engages the enzyme active site, as confirmed by X-ray crystallographic studies . Its derivative, ChEMBL4745230, demonstrates an IC₅₀ of 2.30 µM against human parainfluenza virus type 1 neuraminidase [1]. The 3-carboxylic acid regioisomer (6-amino-5-nitronicotinic acid) lacks comparable evidence of target engagement, making the correct regioisomer essential for reproducible SAR development in this target class .

GSK3 Inhibitor CHIR-98014 Tool Compound Synthesis

The compound is an indispensable building block for synthesizing CHIR-98014, a widely used GSK3α/β inhibitor tool compound with sub-nanomolar potency (IC₅₀ = 0.65 nM for GSK3α, 0.58 nM for GSK3β) . The 3-carboxylic acid isomer cannot serve as a substitute in the established synthetic route because the 2,6-diaminopyridine core of CHIR-98014 specifically derives from the 2-carboxylic acid starting material . Researchers in stem cell biology, Wnt signaling, and neurodegenerative disease modeling should ensure procurement of CAS 84487-06-9 rather than CAS 89488-06-2 when replicating published CHIR-98014 synthesis protocols .

MetAP-Targeted Anticancer Hit-to-Lead

For drug discovery programs targeting human methionine aminopeptidase 1 (HsMetAP1), the pyridine-2-carboxylic acid scaffold—to which 6-amino-5-nitropyridine-2-carboxylic acid belongs—provides a bidentate metal-chelating pharmacophore that achieves HsMetAP1 inhibition with IC₅₀ values as low as 1.5 µM and >200-fold selectivity over HsMetAP2 (IC₅₀ > 300 µM) . The 2-carboxylic acid position is structurally required for this metal-coordination geometry, distinguishing it from 3-carboxylic acid regioisomers that are incapable of the same binding mode [1]. Procurement of the correct regioisomer ensures productive engagement with the MetAP active-site metal center [1].

Divergent Library Synthesis via Triple Orthogonal Reactivity

With three chemically distinguishable reactive handles—the 2-carboxylic acid (suitable for amide coupling or esterification), the 5-nitro group (reducible to a primary amine), and the 6-amino group (available for acylation or reductive amination)—6-amino-5-nitropyridine-2-carboxylic acid enables divergent parallel synthesis . This contrasts with analogs possessing only two reactive handles, such as 5-nitropyridine-2-carboxylic acid (lacking the amino group) or 6-aminopicolinic acid (lacking the nitro group), which inherently limit the chemical space accessible per synthetic cycle . Medicinal chemistry groups performing diversity-oriented synthesis should select this scaffold when maximizing the number of analogs per synthetic batch is a key efficiency metric .

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